4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been highlighted in recent advances . Specific synthesis methods for similar compounds have been reported, such as the synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives . Another method involves a mixture of Co (NO 3) 2 ·6H 2 O, 4,4′-di (1H-imidazol-1-yl)-1,1′-biphenyl, 4,4′-bipyridine, KOH and H 2 O .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . In the imidazol ring, the C21—N6 bond lengths is 1.318 (3) Å, and the C34—N8 bond lengths is 1.318 (3) Å, which are shorter than the single bond value .Chemical Reactions Analysis
Imidazole-containing compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Crystal Structures and Catalyst Applications
- Catalysis in Nucleoside Coupling : Imidazole-4,5-dicarbonitrile compounds, including derivatives similar to 4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile, have been used as catalysts in the coupling reactions of nucleoside methyl phosphonamidites. Their crystal structures demonstrate nonplanarity due to steric repulsion, impacting their catalytic properties (Bats, Schell, & Engels, 2013).
Pharmaceutical Research and Molecular Docking Studies
- Synthesis and Molecular Analysis for Anti-tuberculosis Potential : Derivatives of 4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile have been synthesized and characterized for potential anti-tuberculosis properties. These derivatives, including BCAAs and BDDQs, underwent molecular docking analysis indicating their inhibitory activity against various receptors (Mary et al., 2020).
Synthesis and Chemical Reactions
- Novel Synthesis Methods : The synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its derivatives have been achieved through treatment with potassium cyanide, showcasing a method of producing related compounds (Suwiński & Świerczek, 1998).
- Antioxidant and Antimicrobial Activities : Imidazole derivatives, including structures related to 4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile, have been synthesized and evaluated for their antioxidant and antimicrobial activities. The study also included molecular docking and quantitative structure-activity relationships (Bassyouni et al., 2012).
Future Directions
Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions of “4’-[(1H-imidazol-1-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile” and similar compounds could be in the development of novel drugs to overcome current public health problems .
properties
IUPAC Name |
2-[4-(imidazol-1-ylmethyl)phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-11-16-3-1-2-4-17(16)15-7-5-14(6-8-15)12-20-10-9-19-13-20/h1-10,13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHYBHXZYOJIEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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